Cas no 1251706-15-6 (N-(3-tert-butyl-1,2-oxazol-5-yl)-1-(thiophen-2-yl)cyclopentane-1-carboxamide)

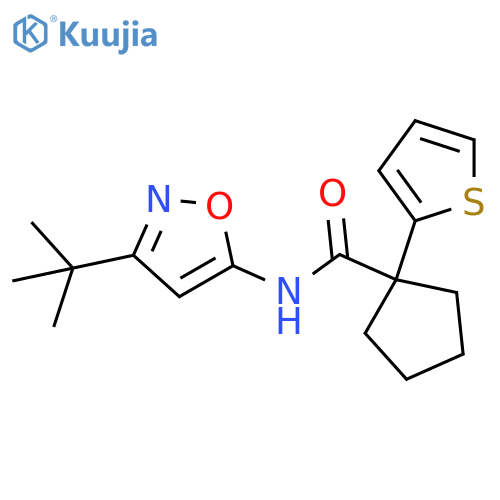

1251706-15-6 structure

商品名:N-(3-tert-butyl-1,2-oxazol-5-yl)-1-(thiophen-2-yl)cyclopentane-1-carboxamide

N-(3-tert-butyl-1,2-oxazol-5-yl)-1-(thiophen-2-yl)cyclopentane-1-carboxamide 化学的及び物理的性質

名前と識別子

-

- N-(3-tert-butyl-1,2-oxazol-5-yl)-1-(thiophen-2-yl)cyclopentane-1-carboxamide

- N-(3-tert-butyl-1,2-oxazol-5-yl)-1-thiophen-2-ylcyclopentane-1-carboxamide

- N-(3-(tert-butyl)isoxazol-5-yl)-1-(thiophen-2-yl)cyclopentanecarboxamide

- 1251706-15-6

- F5791-0975

- VU0520791-1

- AKOS024518899

-

- インチ: 1S/C17H22N2O2S/c1-16(2,3)12-11-14(21-19-12)18-15(20)17(8-4-5-9-17)13-7-6-10-22-13/h6-7,10-11H,4-5,8-9H2,1-3H3,(H,18,20)

- InChIKey: ARXBRJJVYTXREL-UHFFFAOYSA-N

- ほほえんだ: C1(C2SC=CC=2)(C(NC2ON=C(C(C)(C)C)C=2)=O)CCCC1

計算された属性

- せいみつぶんしりょう: 318.14019912g/mol

- どういたいしつりょう: 318.14019912g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 22

- 回転可能化学結合数: 4

- 複雑さ: 415

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 4.3

- トポロジー分子極性表面積: 83.4Ų

N-(3-tert-butyl-1,2-oxazol-5-yl)-1-(thiophen-2-yl)cyclopentane-1-carboxamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F5791-0975-2mg |

N-(3-tert-butyl-1,2-oxazol-5-yl)-1-(thiophen-2-yl)cyclopentane-1-carboxamide |

1251706-15-6 | 2mg |

$59.0 | 2023-09-09 | ||

| Life Chemicals | F5791-0975-3mg |

N-(3-tert-butyl-1,2-oxazol-5-yl)-1-(thiophen-2-yl)cyclopentane-1-carboxamide |

1251706-15-6 | 3mg |

$63.0 | 2023-09-09 | ||

| Life Chemicals | F5791-0975-15mg |

N-(3-tert-butyl-1,2-oxazol-5-yl)-1-(thiophen-2-yl)cyclopentane-1-carboxamide |

1251706-15-6 | 15mg |

$89.0 | 2023-09-09 | ||

| Life Chemicals | F5791-0975-5mg |

N-(3-tert-butyl-1,2-oxazol-5-yl)-1-(thiophen-2-yl)cyclopentane-1-carboxamide |

1251706-15-6 | 5mg |

$69.0 | 2023-09-09 | ||

| Life Chemicals | F5791-0975-2μmol |

N-(3-tert-butyl-1,2-oxazol-5-yl)-1-(thiophen-2-yl)cyclopentane-1-carboxamide |

1251706-15-6 | 2μmol |

$57.0 | 2023-09-09 | ||

| Life Chemicals | F5791-0975-10μmol |

N-(3-tert-butyl-1,2-oxazol-5-yl)-1-(thiophen-2-yl)cyclopentane-1-carboxamide |

1251706-15-6 | 10μmol |

$69.0 | 2023-09-09 | ||

| Life Chemicals | F5791-0975-4mg |

N-(3-tert-butyl-1,2-oxazol-5-yl)-1-(thiophen-2-yl)cyclopentane-1-carboxamide |

1251706-15-6 | 4mg |

$66.0 | 2023-09-09 | ||

| Life Chemicals | F5791-0975-10mg |

N-(3-tert-butyl-1,2-oxazol-5-yl)-1-(thiophen-2-yl)cyclopentane-1-carboxamide |

1251706-15-6 | 10mg |

$79.0 | 2023-09-09 | ||

| Life Chemicals | F5791-0975-5μmol |

N-(3-tert-butyl-1,2-oxazol-5-yl)-1-(thiophen-2-yl)cyclopentane-1-carboxamide |

1251706-15-6 | 5μmol |

$63.0 | 2023-09-09 | ||

| Life Chemicals | F5791-0975-1mg |

N-(3-tert-butyl-1,2-oxazol-5-yl)-1-(thiophen-2-yl)cyclopentane-1-carboxamide |

1251706-15-6 | 1mg |

$54.0 | 2023-09-09 |

N-(3-tert-butyl-1,2-oxazol-5-yl)-1-(thiophen-2-yl)cyclopentane-1-carboxamide 関連文献

-

Joe B. Gilroy,Martin T. Lemaire,Brian O. Patrick,Robin G. Hicks CrystEngComm, 2009,11, 2180-2184

-

Ping Zhang,Gedeng Ruan,Dong Shen RSC Adv., 2016,6, 66672-66681

-

Valeria Bugatti,Bluma Guenther Soares Green Chem., 2014,16, 3758-3762

-

Shwan A. Hamad,Vesselin N. Paunov Soft Matter, 2012,8, 5069-5077

-

5. Structural dynamics effects on the ultrafast chemical bond cleavage of a photodissociation reaction†María E. Corrales,Garikoitz Balerdi,Rebeca de Nalda,Luis Bañares,Ahmed H. Zewail Phys. Chem. Chem. Phys., 2014,16, 8812-8818

1251706-15-6 (N-(3-tert-butyl-1,2-oxazol-5-yl)-1-(thiophen-2-yl)cyclopentane-1-carboxamide) 関連製品

- 2680702-97-8(3-[3-(Trifluoroacetamido)cyclobutyl]propanoic acid)

- 266346-59-2(9H-Fluorene, 9-(dimethylsilyl)-)

- 1171210-43-7(N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-N-(4-ethoxy-1,3-benzothiazol-2-yl)cyclopropanecarboxamide)

- 1805166-10-2(2-Bromo-5-chloro-6-(chloromethyl)-3-(difluoromethyl)pyridine)

- 1207033-73-5(N-4-({4-(6-methylpyridazin-3-yl)oxyphenyl}sulfamoyl)phenylacetamide)

- 2137592-42-6(2-(Difluoromethoxy)benzene-1-sulfonyl fluoride)

- 847818-77-3(1-isopentyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole)

- 1016818-09-9(7'-Chloro-3',4'-dihydro-1'H-spiropiperidine-4,2'-quinazoline-4'-one)

- 2231675-15-1(1-(benzenesulfonyl)-7-chloro-2-methyl-pyrrolo[3,2-b]pyridine)

- 1511093-74-5(tert-butyl 3-(1-phenylethyl)piperazine-1-carboxylate)

推奨される供給者

Changzhou Guanjia Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Zhejiang Brunova Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Nanjing Jubai Biopharm

ゴールドメンバー

中国のサプライヤー

大量

Synrise Material Co. Ltd.

ゴールドメンバー

中国のサプライヤー

大量